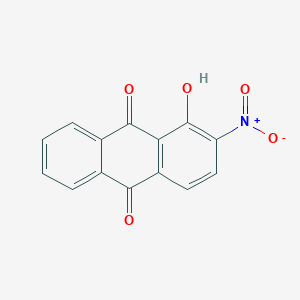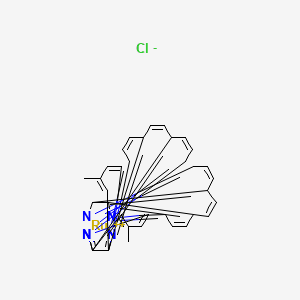![molecular formula C11H9ClN2O B13131966 (6-Chloro-[3,3'-bipyridin]-5-yl)methanol](/img/structure/B13131966.png)
(6-Chloro-[3,3'-bipyridin]-5-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Chloro-[3,3’-bipyridin]-5-yl)methanol is a chemical compound that belongs to the class of bipyridines Bipyridines are known for their versatile applications in various fields, including chemistry, biology, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-[3,3’-bipyridin]-5-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with commercially available 6-chloro-3,3’-bipyridine.
Functional Group Introduction:
Reaction Conditions: The reaction conditions may vary depending on the chosen synthetic route. Common conditions include the use of solvents like ethanol or methanol, catalysts such as palladium or nickel, and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of (6-Chloro-[3,3’-bipyridin]-5-yl)methanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(6-Chloro-[3,3’-bipyridin]-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The chloro substituent can be reduced to form the corresponding bipyridine without the chloro group.
Substitution: The chloro group can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Dechlorinated bipyridine.
Substitution: Bipyridine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
(6-Chloro-[3,3’-bipyridin]-5-yl)methanol has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of (6-Chloro-[3,3’-bipyridin]-5-yl)methanol involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, modulating their activity. The chloro and methanol groups play a crucial role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(6-Chloro-3-pyridyl)methylamine: A related compound with a similar chloro substituent but different functional group.
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: Another compound with a chloro substituent and a complex structure.
Uniqueness
(6-Chloro-[3,3’-bipyridin]-5-yl)methanol is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H9ClN2O |
|---|---|
Molekulargewicht |
220.65 g/mol |
IUPAC-Name |
(2-chloro-5-pyridin-3-ylpyridin-3-yl)methanol |
InChI |
InChI=1S/C11H9ClN2O/c12-11-10(7-15)4-9(6-14-11)8-2-1-3-13-5-8/h1-6,15H,7H2 |
InChI-Schlüssel |
UHCRGLUKMSKAIE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C2=CC(=C(N=C2)Cl)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


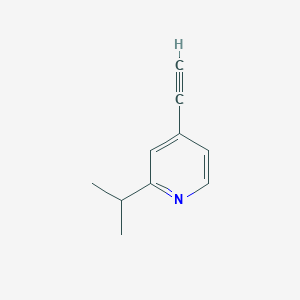
![1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-(2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B13131894.png)




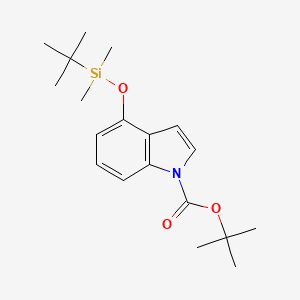

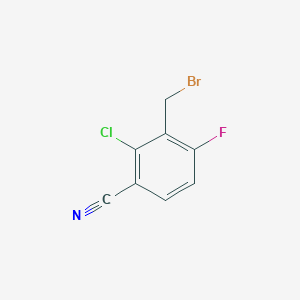
![2-(Methylsulfonyl)thiazolo[4,5-b]pyridine](/img/structure/B13131946.png)


